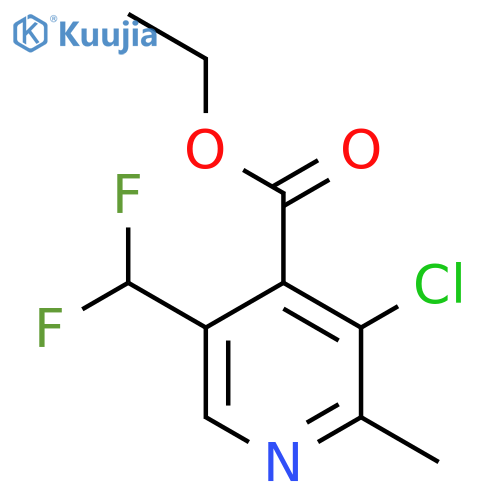Cas no 1805270-62-5 (Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate)
エチル3-クロロ-5-(ジフルオロメチル)-2-メチルピリジン-4-カルボキシレートは、ピリジン骨格にクロロ基、ジフルオロメチル基、メチル基、およびカルボキシレート基が導入された複雑な有機化合物です。この化合物の特徴的な構造は、農薬や医薬品中間体としての高い応用可能性を示しています。特に、ジフルオロメチル基の導入により、代謝安定性の向上や生物学的活性の調整が期待されます。また、エステル部位はさらなる化学変換のための有用な反応点を提供します。この化合物は、精密有機合成における多用途なビルディングブロックとして、新規活性化合物の開発において重要な役割を果たす可能性があります。

1805270-62-5 structure
商品名:Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate
CAS番号:1805270-62-5
MF:C10H10ClF2NO2
メガワット:249.641708850861
CID:4868298
Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate
-
- インチ: 1S/C10H10ClF2NO2/c1-3-16-10(15)7-6(9(12)13)4-14-5(2)8(7)11/h4,9H,3H2,1-2H3
- InChIKey: BLISBQNVQLAINE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=NC=C(C(F)F)C=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051576-1g |
Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate |
1805270-62-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1805270-62-5 (Ethyl 3-chloro-5-(difluoromethyl)-2-methylpyridine-4-carboxylate) 関連製品
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量